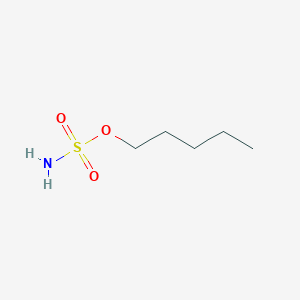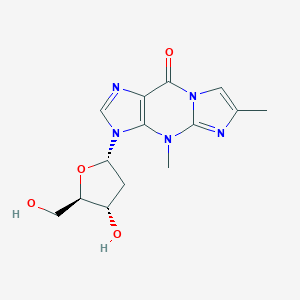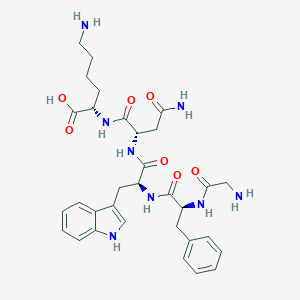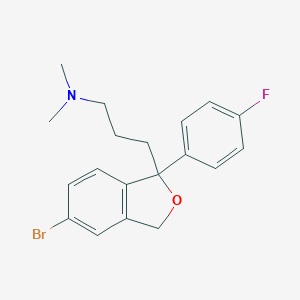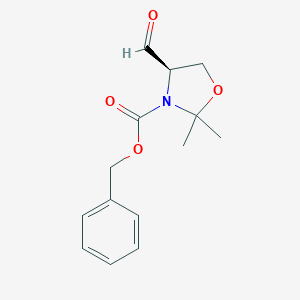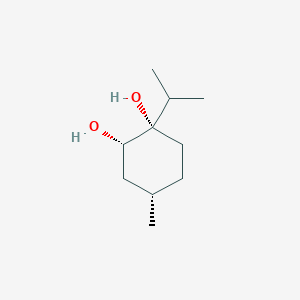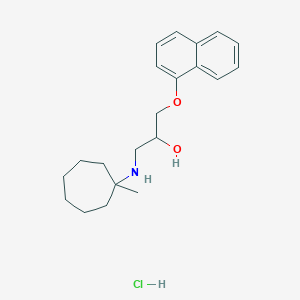
1-((1-Methylcycloheptyl)amino)-3-(1-naphthalenyloxy)-2-propanol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((1-Methylcycloheptyl)amino)-3-(1-naphthalenyloxy)-2-propanol hydrochloride, also known as Prazosin hydrochloride, is a medication primarily used to treat high blood pressure and symptoms of an enlarged prostate gland. It belongs to the class of drugs called alpha-blockers, which work by relaxing the blood vessels and improving blood flow. In addition to its clinical use, Prazosin hydrochloride has also been extensively studied for its potential applications in scientific research.
作用机制
1-((1-Methylcycloheptyl)amino)-3-(1-naphthalenyloxy)-2-propanol hydrochloride hydrochloride works by blocking the alpha-1 adrenergic receptors, which results in the relaxation of smooth muscle cells and dilation of blood vessels. This leads to a decrease in blood pressure and an improvement in blood flow. The drug has a high affinity for the alpha-1A subtype of adrenergic receptors, which are predominantly located in the prostate gland and the smooth muscle cells of the bladder neck. This property has made 1-((1-Methylcycloheptyl)amino)-3-(1-naphthalenyloxy)-2-propanol hydrochloride hydrochloride a useful medication for the treatment of symptoms associated with an enlarged prostate gland.
生化和生理效应
1-((1-Methylcycloheptyl)amino)-3-(1-naphthalenyloxy)-2-propanol hydrochloride hydrochloride has been shown to have a number of biochemical and physiological effects in various tissues and organs. In addition to its vasodilatory effects, the drug has been shown to reduce the contraction of smooth muscle cells in the prostate gland and the bladder neck, which leads to a decrease in urinary symptoms associated with an enlarged prostate gland. 1-((1-Methylcycloheptyl)amino)-3-(1-naphthalenyloxy)-2-propanol hydrochloride hydrochloride has also been shown to have neuroprotective effects in animal models of traumatic brain injury and stroke, which may be related to its ability to block alpha-1 adrenergic receptors in the brain.
实验室实验的优点和局限性
1-((1-Methylcycloheptyl)amino)-3-(1-naphthalenyloxy)-2-propanol hydrochloride hydrochloride has several advantages for use in lab experiments. The drug is readily available and has been extensively characterized, which allows for accurate dosing and reproducibility of results. In addition, the drug has a well-established mechanism of action and has been shown to be selective for alpha-1 adrenergic receptors, which makes it a valuable tool for studying the function and regulation of these receptors. However, one limitation of 1-((1-Methylcycloheptyl)amino)-3-(1-naphthalenyloxy)-2-propanol hydrochloride hydrochloride is that it can have off-target effects on other adrenergic receptors, which may complicate the interpretation of results.
未来方向
There are several future directions for the use of 1-((1-Methylcycloheptyl)amino)-3-(1-naphthalenyloxy)-2-propanol hydrochloride hydrochloride in scientific research. One area of interest is the potential use of the drug in the treatment of post-traumatic stress disorder (PTSD). 1-((1-Methylcycloheptyl)amino)-3-(1-naphthalenyloxy)-2-propanol hydrochloride hydrochloride has been shown to reduce the symptoms of PTSD in some studies, and further research is needed to determine its efficacy and safety in this population. Another area of interest is the potential use of the drug in the treatment of ischemic stroke. 1-((1-Methylcycloheptyl)amino)-3-(1-naphthalenyloxy)-2-propanol hydrochloride hydrochloride has been shown to have neuroprotective effects in animal models of stroke, and further research is needed to determine its potential as a therapeutic agent in humans. Finally, 1-((1-Methylcycloheptyl)amino)-3-(1-naphthalenyloxy)-2-propanol hydrochloride hydrochloride may have potential applications in the treatment of other conditions such as hypertension, anxiety disorders, and urinary incontinence, and further research is needed to explore these possibilities.
合成方法
1-((1-Methylcycloheptyl)amino)-3-(1-naphthalenyloxy)-2-propanol hydrochloride hydrochloride can be synthesized by a multi-step process starting from 1-naphthol and 1-methylcycloheptanone. The first step involves the conversion of 1-naphthol to 1-naphthylamine, which is then reacted with 1-methylcycloheptanone to form the intermediate compound, 1-((1-methylcycloheptyl)amino)-3-(1-naphthoxy)propane. This intermediate is then treated with hydrochloric acid to obtain the final product, 1-((1-Methylcycloheptyl)amino)-3-(1-naphthalenyloxy)-2-propanol hydrochloride hydrochloride. The synthesis method has been optimized for high yield and purity, and the resulting product has been extensively characterized using various analytical techniques.
科学研究应用
1-((1-Methylcycloheptyl)amino)-3-(1-naphthalenyloxy)-2-propanol hydrochloride hydrochloride has been widely used in scientific research for its potential applications in various fields such as neuroscience, pharmacology, and physiology. The drug has been shown to have a selective affinity for alpha-1 adrenergic receptors, which are involved in the regulation of blood pressure and smooth muscle contraction. This property has made 1-((1-Methylcycloheptyl)amino)-3-(1-naphthalenyloxy)-2-propanol hydrochloride hydrochloride a valuable tool for studying the function and regulation of alpha-1 adrenergic receptors in various tissues and organs.
属性
CAS 编号 |
130260-27-4 |
|---|---|
产品名称 |
1-((1-Methylcycloheptyl)amino)-3-(1-naphthalenyloxy)-2-propanol hydrochloride |
分子式 |
C21H30ClNO2 |
分子量 |
363.9 g/mol |
IUPAC 名称 |
1-[(1-methylcycloheptyl)amino]-3-naphthalen-1-yloxypropan-2-ol;hydrochloride |
InChI |
InChI=1S/C21H29NO2.ClH/c1-21(13-6-2-3-7-14-21)22-15-18(23)16-24-20-12-8-10-17-9-4-5-11-19(17)20;/h4-5,8-12,18,22-23H,2-3,6-7,13-16H2,1H3;1H |
InChI 键 |
SQNYYCSIQXTWPE-UHFFFAOYSA-N |
SMILES |
CC1(CCCCCC1)NCC(COC2=CC=CC3=CC=CC=C32)O.Cl |
规范 SMILES |
CC1(CCCCCC1)NCC(COC2=CC=CC3=CC=CC=C32)O.Cl |
同义词 |
1-[(1-methylcycloheptyl)amino]-3-naphthalen-1-yloxy-propan-2-ol hydroc hloride |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



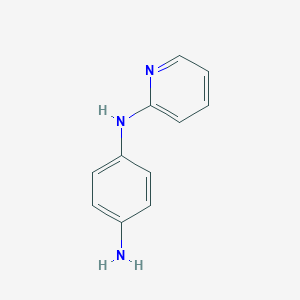
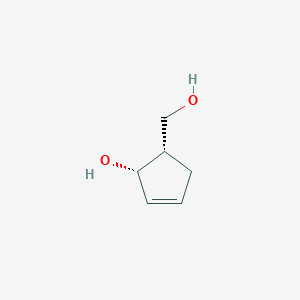
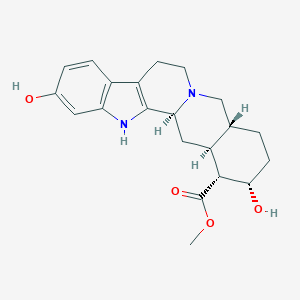
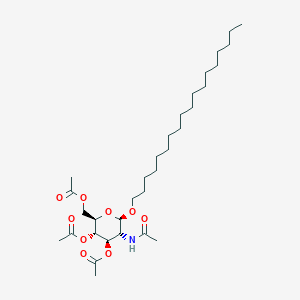
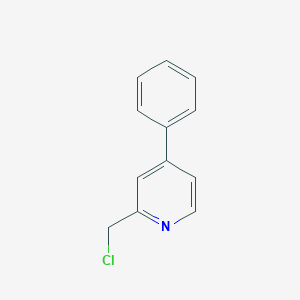
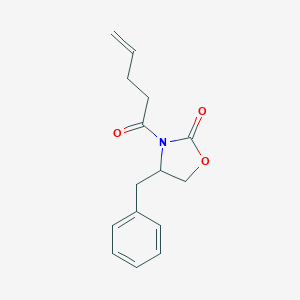
![5,6-Dinitroso-1,3,4,7-tetrahydro-[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B138993.png)
